molecular formula C9H7ClO2 B2558076 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 748150-53-0

4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B2558076
CAS No.: 748150-53-0
M. Wt: 182.6
InChI Key: IWUSSOKHQFNNAC-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a bicyclic organic compound featuring a chloro substituent at position 4, a hydroxyl group at position 5, and a ketone moiety within the indanone scaffold.

Properties

IUPAC Name

4-chloro-5-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUSSOKHQFNNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride, followed by cyclization and oxidation steps . The reaction conditions typically involve maintaining a low temperature during the addition of reagents and subsequent heating to promote cyclization.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is C9H7ClO2C_9H_7ClO_2, with a molecular weight of 182.60 g/mol. The compound features a bicyclic structure characterized by:

  • A chlorine atom at the fourth position.
  • A hydroxyl group at the fifth position.
  • A ketone group at the first position of the indene ring.

These functional groups contribute to its reactivity and biological interactions.

Chemistry

In the field of chemistry, 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction : The ketone group can be reduced to alcohols.
  • Substitution Reactions : The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Biology

The compound has been studied for its potential biological activities, particularly:

  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
Bacterial StrainMIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae50

This indicates its potential as an effective antimicrobial agent comparable to standard antibiotics like ceftriaxone.

Anticancer Properties

4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one has shown promising anticancer properties in various studies:

  • Cell Line Studies : In vitro studies demonstrated induction of apoptosis in cancer cell lines with IC50 values ranging from 7 to 20 µM for breast and prostate cancer.
Cancer TypeIC50 (µM)
Breast Cancer15
Prostate Cancer10

The mechanism appears to involve targeting pathways related to angiogenesis and cell signaling, suggesting its potential for drug development.

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects:

  • Cytokine Inhibition : It significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, demonstrating superior inhibition rates compared to dexamethasone.

Industrial Applications

In industry, 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is utilized in the production of fine chemicals and serves as a building block for various industrial products. Its unique properties make it valuable for creating specialty chemicals that require specific functionalities.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Structural Insights :

  • Positional Effects : Chloro and methoxy groups at positions 4–6 (e.g., 5-chloro-6-methoxy vs. 4-chloro-5-hydroxy) significantly alter electronic distribution and steric hindrance, impacting binding to biological targets .
  • Substituent Diversity : Benzylidene derivatives (e.g., DDI, 1a) enhance bioactivity through π-π stacking and hydrogen bonding, while hydroxy groups improve water solubility .

Physicochemical Properties

Comparative data for select compounds:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Hazard Profile
4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one 196.63 124–128 Low in water (hydrophobic) Harmful if swallowed (Risk Code: R22) .
5-Chloro-2,3-dihydro-1H-inden-1-one 166.61 Ethanol-soluble N/A .
6-Chloro-2,3-dihydro-4-methoxy-1H-inden-1-one 196.63 Organic solvents Discontinued due to handling risks .

Trends :

  • Chloro substituents increase molecular weight and lipophilicity, while hydroxy/methoxy groups introduce polarity.
  • Higher halogenation (e.g., DDI’s bromine atoms) correlates with elevated melting points and toxicity .

Anticancer Activity:

  • DDI : Inhibits Topoisomerase IIα at nM concentrations, comparable to betulinic acid .
  • 5-Chloro-6-methoxy derivatives : Show promise in NSCLC therapy via EGFR inhibition .

Neurological Effects:

  • Compound 1a: Modulates amino acid and lipid metabolism, mimicking imipramine’s antidepressant profile .
  • Tetrazolyl-thio derivatives : Exhibit acetylcholinesterase inhibition (IC50 < 10 μM) for Alzheimer’s therapy .

Allelopathic Activity:

  • 3-Hydroxy-5-isopropyl-3-methyl analog: IC50 of 0.34 μM against Lepidium sativum hypocotyls, outperforming alpinolide peroxide .

Common Routes :

Claisen-Schmidt Condensation : Used for benzylidene derivatives (e.g., DDI, 1a) .

Friedel-Crafts Acylation : Key for introducing chloro groups (e.g., 5-chloro-2,3-dihydro-1H-inden-1-one synthesis from 3-chlorobenzyl chloride) .

MW-Assisted Cyclocondensation: Efficient for indeno[1,2-c]pyrazoles .

Challenges :

  • Regioselective introduction of hydroxy groups (e.g., 5-hydroxy vs. 4-hydroxy) requires careful protection/deprotection strategies .
  • Halogenated intermediates (e.g., 5-chloro derivatives) often necessitate hazardous reagents like POCl3 .

Biological Activity

4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chloro group and a hydroxyl group which are critical for its biological interactions. The presence of these functional groups enhances its ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

Research has indicated that 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one exhibits significant antimicrobial properties.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies have shown that the compound has an MIC ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
  • Comparison with Antibiotics: The inhibition zones produced by this compound were comparable to those of standard antibiotics like ceftriaxone, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one has also been studied for its anticancer properties.

Case Studies:

  • Cell Line Studies: In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, with IC50 values ranging from 7 to 20 µM for various types of cancers including breast and prostate cancer .
  • Mechanism of Action: The compound appears to target specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research Insights:

  • Cytokine Inhibition: It has been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
  • Comparative Analysis: In studies comparing its efficacy with dexamethasone, 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one demonstrated superior inhibition rates against inflammatory markers .

Antioxidant Activity

The antioxidant potential of this compound contributes to its overall biological profile.

Study Results:
Research indicates that it can reduce oxidative stress markers in cellular models, enhancing cellular defense mechanisms against oxidative damage .

The biological activity of 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one can be attributed to its structural features:

Functional Group Biological Interaction
Hydroxyl GroupForms hydrogen bonds with proteins and enzymes
Chloro GroupParticipates in halogen bonding affecting enzyme activity

These interactions influence various cellular pathways leading to the observed biological effects.

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